molecular formula C19H26O8 B12610774 4,4'-(Prop-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) CAS No. 650621-96-8

4,4'-(Prop-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid)

Cat. No.: B12610774
CAS No.: 650621-96-8
M. Wt: 382.4 g/mol
InChI Key: XLBKJUZCUPWYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(Prop-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) is a chemical compound with a complex structure that includes cyclohexane rings and carboxylic acid groups

Preparation Methods

The synthesis of 4,4’-(Prop-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) typically involves multiple steps, including the formation of cyclohexane rings and the introduction of carboxylic acid groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4’-(Prop-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological systems. In industry, it can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-(Prop-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its use, such as in therapeutic applications or material science.

Comparison with Similar Compounds

4,4’-(Prop-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) can be compared with similar compounds such as 4,4’-(Cyclohexane-1,1-diyl)diphenol and 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol These compounds share structural similarities but differ in their specific chemical properties and applications

Properties

CAS No.

650621-96-8

Molecular Formula

C19H26O8

Molecular Weight

382.4 g/mol

IUPAC Name

4-[1-(3,4-dicarboxycyclohexyl)prop-1-enyl]cyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C19H26O8/c1-2-11(9-3-5-12(16(20)21)14(7-9)18(24)25)10-4-6-13(17(22)23)15(8-10)19(26)27/h2,9-10,12-15H,3-8H2,1H3,(H,20,21)(H,22,23)(H,24,25)(H,26,27)

InChI Key

XLBKJUZCUPWYSQ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1CCC(C(C1)C(=O)O)C(=O)O)C2CCC(C(C2)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.